

Hydroxycitronellal Dimethyl Acetal: A Technical Guide for Fragrance Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

Cat. No.: B087012

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxycitronellal dimethyl acetal (CAS No. 141-92-4) is a widely utilized fragrance ingredient valued for its delicate, fresh, and floral aroma, often described as reminiscent of lily of the valley.^{[1][2]} Its superior stability in alkaline media compared to its parent aldehyde, hydroxycitronellal, makes it a preferred choice for incorporation into a variety of consumer products, including soaps, detergents, and personal care items.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and safety data related to **hydroxycitronellal dimethyl acetal**, intended for an audience of researchers, scientists, and professionals in the fragrance and related industries.

Chemical and Physical Properties

Hydroxycitronellal dimethyl acetal, chemically known as 8,8-dimethoxy-2,6-dimethyloctan-2-ol, possesses a unique molecular structure that contributes to its desirable olfactory characteristics and stability.^[3] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₆ O ₃	[1][4]
Molecular Weight	218.33 g/mol	[4]
CAS Number	141-92-4	[1][4]
Appearance	Clear, colorless to pale yellow liquid	[4]
Boiling Point	252 °C @ 760 mmHg	[3]
Density	0.925 - 0.933 g/cm ³ @ 20°C	[2]
Refractive Index	1.4400 - 1.4440 @ 20°C	[2]
Flash Point	> 100 °C	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[3]
Odor Description	Mild, fresh floral, lily of the valley, green, waxy	[1][2]
Substantivity on Fabric	Approximately 400 hours	[2]

Synthesis

The synthesis of **hydroxycitronellal dimethyl acetal** is typically achieved through the acid-catalyzed acetalization of hydroxycitronellal with methanol. This reaction protects the aldehyde functional group, thereby increasing the molecule's stability, particularly in alkaline environments.[5]

Experimental Protocol: Synthesis of Hydroxycitronellal Dimethyl Acetal

Objective: To synthesize **hydroxycitronellal dimethyl acetal** from hydroxycitronellal and methanol.

Materials:

- Hydroxycitronellal
- Methanol (anhydrous)
- An acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic cation exchange resin)
- A suitable solvent (e.g., toluene)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation
- Dean-Stark apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine hydroxycitronellal (1 molar equivalent) and anhydrous methanol (2.5 molar equivalents).
- Add the chosen solvent (e.g., toluene) to the flask.
- Add a catalytic amount of the acid catalyst (e.g., 0.01 molar equivalents of p-toluenesulfonic acid).
- Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Neutralize the acid catalyst by washing the reaction mixture with a 5% sodium bicarbonate solution.

- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **hydroxycitronellal dimethyl acetal**.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Hydroxycitronellal Dimethyl Acetal**.

Analytical Methodologies

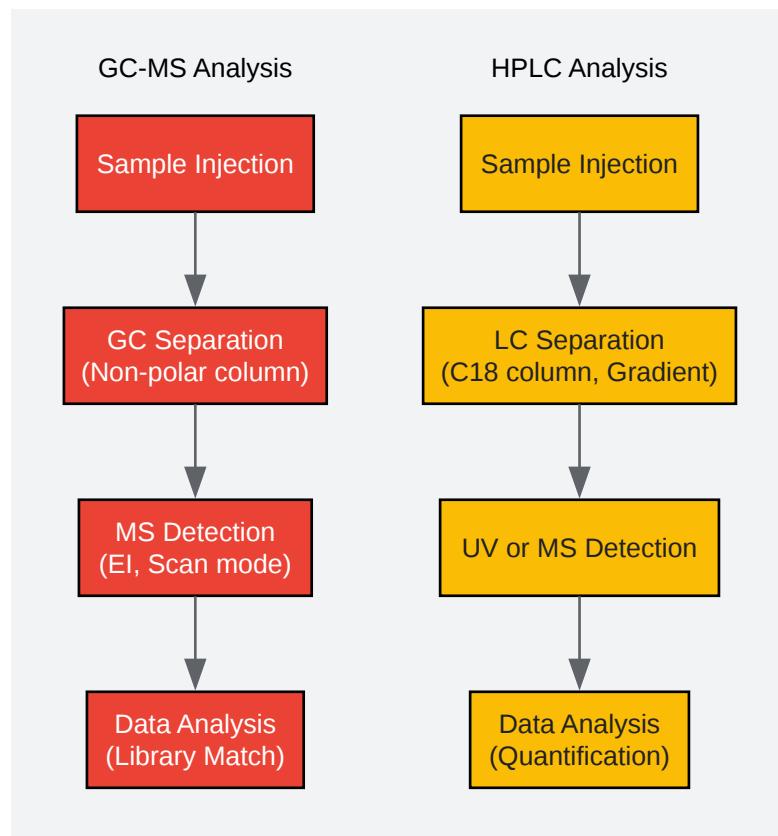
The quality and purity of **hydroxycitronellal dimethyl acetal** are typically assessed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.

Experimental Protocol: GC-MS Analysis

- Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for fragrance analysis.^[6]
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).^[6]


- **Injection:** A small volume (e.g., 1 μ L) of the sample, diluted in a suitable solvent like ethanol, is injected in splitless mode.[6]
- **Oven Temperature Program:**
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp 1: Increase to 125°C at a rate of 3°C/min.[6]
 - Ramp 2: Increase to 230°C at a rate of 7°C/min.[6]
 - Ramp 3: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.[6]
- **Mass Spectrometer:** Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation and quantification of non-volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis

- **Instrumentation:** A standard HPLC system with a UV or MS detector.
- **Column:** A reversed-phase C18 column is typically employed.[7]
- **Mobile Phase:** A gradient elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to improve peak shape.[7]
- **Gradient Program:** A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds. A scouting gradient of 5-95% acetonitrile over 20 minutes can be a starting point for method development.[8]
- **Flow Rate:** A typical flow rate is around 1.0 mL/min.
- **Detection:** UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for more selective detection.

[Click to download full resolution via product page](#)

Workflow for GC-MS and HPLC analysis of **Hydroxycitronellal Dimethyl Acetal**.

Spectroscopic Data

Spectroscopy	Key Observations	Reference
¹ H NMR	A peak around 3.58 ppm is attributed to the hydroxyl group. A signal at approximately 4.19 ppm corresponds to the methine group, and a peak around 3.50 ppm indicates the methyl groups of the acetal.	[5]
FTIR	Characteristic peaks for C-O stretching are observed in the range of 1056-1192 cm ⁻¹ . The C-O-C stretching of the acetal group is also prominent.	[5]
Mass Spec (GC-MS)	The electron ionization mass spectrum shows characteristic fragmentation patterns, with major peaks typically observed at m/z 75, 85, 59, 43, and 55.	[3]

Olfactory Properties and Application

Hydroxycitronellal dimethyl acetal is characterized by a low odor strength and high substantivity, making it a long-lasting fragrance ingredient.[\[2\]](#) Its mild floral and green notes are widely used to create lily of the valley and other white floral accords in perfumes.[\[2\]](#) Due to its stability in alkaline conditions, it is particularly suitable for use in soaps, detergents, and other personal care products where the parent aldehyde, hydroxycitronellal, would be unstable.[\[1\]](#)[\[2\]](#) The recommended usage level in fragrance concentrates can be up to 10%.[\[2\]](#)

Sensory Evaluation

The olfactory profile of **hydroxycitronellal dimethyl acetal** is assessed by a trained sensory panel.

Experimental Protocol: Sensory Panel Evaluation

- Panelist Selection: Panelists are screened for their ability to detect and describe different odors. They should refrain from using scented products on the day of testing.[9]
- Sample Preparation: **Hydroxycitronellal dimethyl acetal** is diluted to a standard concentration (e.g., 1% in an odorless solvent like diethyl phthalate or ethanol).
- Evaluation: Panelists are presented with the sample on a smelling strip and asked to describe the odor character and intensity at different time points (top note, middle note, and base note) to assess its evolution and substantivity.
- Data Analysis: The descriptive terms used by the panelists are collected and analyzed to create a comprehensive odor profile.

Stability and Performance

The acetal group in **hydroxycitronellal dimethyl acetal** imparts enhanced stability compared to the aldehyde group in hydroxycitronellal, which is prone to oxidation.[10]

Stability Testing

Experimental Protocol: Accelerated Stability Testing

- Sample Preparation: Incorporate **hydroxycitronellal dimethyl acetal** at a typical use concentration into the final product base (e.g., a lotion or soap).
- Storage Conditions: Store samples under accelerated conditions, such as elevated temperatures (e.g., 40°C, 45°C) and exposure to UV light, for a period of 3 to 6 months.[10] [11] Control samples are stored at room temperature.
- Evaluation: At regular intervals, evaluate the samples for changes in color, odor, pH, and viscosity.[11][12] The concentration of **hydroxycitronellal dimethyl acetal** can also be monitored using GC-MS or HPLC.
- Data Analysis: Compare the changes in the samples stored under accelerated conditions to the control samples to predict the long-term stability of the fragrance in the product.

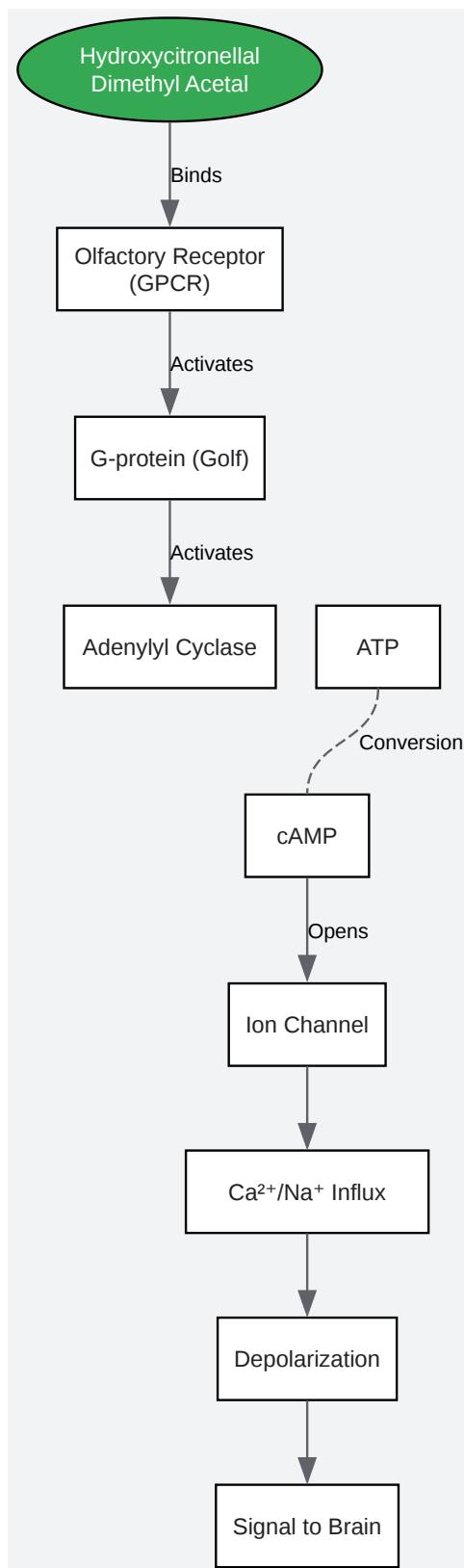
Safety Information

The safety of **hydroxycitronellal dimethyl acetal** as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that it is safe for use in cosmetic products at current levels.[13]

Key Safety Endpoints:

- Genotoxicity: Based on data from its read-across analog, hydroxycitronellal diethyl acetal, **hydroxycitronellal dimethyl acetal** is not expected to be genotoxic.[13][14]
- Skin Sensitization: It is considered a skin sensitizer, but at current use levels, it does not pose a safety concern.
- Repeated Dose and Reproductive Toxicity: The exposure to **hydroxycitronellal dimethyl acetal** is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. [14]
- Environmental Safety: It is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[13]

Olfactory Receptor Interaction


The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). While the specific human olfactory receptors that are strongly activated by **hydroxycitronellal dimethyl acetal** are not extensively documented in publicly available literature, in vitro assays can be used to screen for such interactions.

Experimental Protocol: In Vitro Olfactory Receptor Activation Assay

This protocol describes a general method for screening odorants against a library of human olfactory receptors expressed in a heterologous cell line (e.g., Hana3A cells).[15][16]

- Cell Culture and Transfection: Culture Hana3A cells and transfect them with plasmids encoding a specific human olfactory receptor, an accessory protein like RTP1S to aid receptor trafficking, and a reporter gene (e.g., luciferase under the control of a cAMP response element).[17]

- Odorant Stimulation: Prepare a solution of **hydroxycitronellal dimethyl acetal** in a suitable buffer. Add the odorant solution to the transfected cells.
- Signal Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase assay), which corresponds to the level of intracellular cAMP produced upon receptor activation.[15][16]
- Data Analysis: Compare the signal from cells stimulated with **hydroxycitronellal dimethyl acetal** to that of unstimulated cells to determine if the odorant activates the specific olfactory receptor.

[Click to download full resolution via product page](#)

A generalized signaling pathway for olfactory receptor activation.

Conclusion

Hydroxycitronellal dimethyl acetal is a valuable and versatile fragrance ingredient with a pleasant floral character and excellent stability in a wide range of product applications. This technical guide has provided a detailed overview of its chemical properties, synthesis, analysis, and safety. The experimental protocols outlined herein offer a foundation for researchers and scientists to work with this ingredient effectively and to further explore its potential in fragrance development and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hydroxycitronellal dimethyl acetal, 141-92-4 [thegoodsentscompany.com]
- 3. Hydroxycitronellal dimethyl acetal | C12H26O3 | CID 8863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mjas.analisis.com.my [mjas.analisis.com.my]
- 6. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fivesenses.com [fivesenses.com]
- 10. orchadia.org [orchadia.org]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. RIFM fragrance ingredient safety assessment, hydroxycitronellal dimethyl acetal, CAS Registry Number 141-92-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hydroxycitronellal diethyl acetal, 7779-94-4 [thegoodsentscompany.com]
- 15. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay [jove.com]
- 16. jove.com [jove.com]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Hydroxycitronellal Dimethyl Acetal: A Technical Guide for Fragrance Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087012#hydroxycitronellal-dimethyl-acetal-as-a-fragrance-ingredient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com